molecular formula C13H14ClNO3S B12114806 3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- CAS No. 1269528-63-3

3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-

Cat. No.: B12114806
CAS No.: 1269528-63-3
M. Wt: 299.77 g/mol
InChI Key: JJNFVSNGUSASIZ-UHFFFAOYSA-N
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Description

3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- is a complex organic compound with a unique structure that includes a thiomorpholine ring, a carboxylic acid group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- typically involves multiple steps, starting with the formation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent. The carboxylic acid group is then introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-carboxylic acid: Similar structure but lacks the substituted phenyl group.

    6-Substituted Uracil Derivatives: Similar in having a substituted aromatic ring but differ in the core structure.

Uniqueness

3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo- is unique due to its combination of a thiomorpholine ring, a carboxylic acid group, and a substituted phenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

1269528-63-3

Molecular Formula

C13H14ClNO3S

Molecular Weight

299.77 g/mol

IUPAC Name

6-[(3-chloro-4-methylphenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C13H14ClNO3S/c1-7-2-3-8(4-9(7)14)5-11-12(16)15-10(6-19-11)13(17)18/h2-4,10-11H,5-6H2,1H3,(H,15,16)(H,17,18)

InChI Key

JJNFVSNGUSASIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2C(=O)NC(CS2)C(=O)O)Cl

Origin of Product

United States

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